molecular formula C17H20BrNO3 B12285763 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one

5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one

Cat. No.: B12285763
M. Wt: 366.2 g/mol
InChI Key: JXRRVNSRXBCARR-UHFFFAOYSA-N
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Description

5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one is a complex organic compound that features a benzofuran ring, a brominated ethyl group, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the bromination of an ethyl group attached to a benzofuran ring, followed by the formation of the oxazolidinone ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce ketones or carboxylic acids .

Mechanism of Action

The mechanism by which 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA, while the oxazolidinone moiety can inhibit protein synthesis by binding to ribosomal subunits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

IUPAC Name

5-[7-(1-bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3

InChI Key

JXRRVNSRXBCARR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br

Origin of Product

United States

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